Trimethoxy(octyl)silane

Übersicht

Beschreibung

Trimethoxy(octyl)silane, also known as TMOS, is an organosilane that is used as a coupling and surface modifying agent . It is used to enhance the water contact angle and lower the surface energy . It is also used as an additive for polymer encapsulation and for controlled drug delivery .

Synthesis Analysis

Trimethoxysilane can be produced in a complicated synthesis. This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor . There are multiple synthesis methods of trimethoxysilane, which includes the direct synthesis of trialkoxysilane. The direct synthesis is a reaction of silicon and alcohol .Molecular Structure Analysis

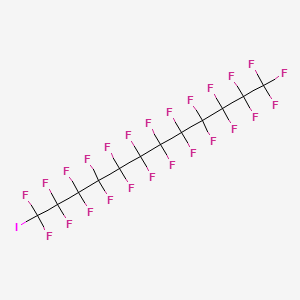

The molecular formula of Trimethoxy(octyl)silane is C11H26O3Si . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond .Chemical Reactions Analysis

Trimethoxysilane is an important substance for producing silane coupling agents. It can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .Physical And Chemical Properties Analysis

Trimethoxy(octyl)silane is a colorless transparent liquid . It has a density of 0.907 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Surface Modification and Functionalization

Trimethoxy(octyl)silane is used to functionalize the surface of silica to promote adhesion with gold nanoparticles (AuNPs). This is crucial in the fabrication of acrylate nanocomposite-based photonic devices .

Hydrophobic Coatings

The compound can be coated on silica fiber-based epoxy to enhance hydrophobic characteristics and protect surfaces from corrosion .

Magnetic Solid-Phase Extraction

It forms a sorbent for the magnetic solid-phase extraction (MSPE) of endocrine disruptors, such as organochlorine pesticides, from milk samples .

Corrosion Protective Coating

Trimethoxy(octyl)silane may form a corrosion protective coating on AZ31 magnesium alloy, which has potential applications in the automotive industry .

Colorimetric Sensor Stabilization

It may be used to stabilize porosity for colorimetric sensors that undergo immediate color changes, aiding in the detection of toxic gases .

Hybrid Zeolites Production

The compound is also utilized in the production of hybrid zeolites, which are important in various catalytic and adsorption processes .

Janus Nanosheets Fabrication

It has been used to modify products bearing a hydrophobic group in the creation of mesoporous silica-based Janus nanosheets, which are asymmetrically functionalized and can support metal nanoparticles like Pd for enhanced catalytic properties .

Polymer Aggregate Formation

In the field of polymer science, Trimethoxy(octyl)silane participates in acid-catalyzed condensation reactions to form fractal polymer aggregates, as studied using time-resolved synchrotron radiation small-angle X-ray scattering (SAXS) .

Wirkmechanismus

Trimethoxy(octyl)silane contains both organic functional and alkoxy groups in one molecule. The silanol group forms from the alkoxy group via hydrolysis. The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

Safety and Hazards

Zukünftige Richtungen

Trimethoxy(octyl)silane is a promising material for future applications due to its versatile properties. It is valuable for multi-materialization, including interfacial adhesive strength, water treatment, polymer composites, and coatings . It is also used to functionalize the surface of silica to promote the adhesion with gold nanoparticles for use in the fabrication of acrylate nanocomposite based photonic devices .

Eigenschaften

IUPAC Name |

trimethoxy(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEPHPOFYLLFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

199456-81-0 | |

| Record name | Silane, trimethoxyoctyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199456-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80863094 | |

| Record name | Trimethoxycaprylylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Silane, trimethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Trimethoxyoctylsilane | |

CAS RN |

3069-40-7 | |

| Record name | Octyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxycaprylylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxycaprylylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxyoctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOXYCAPRYLYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ07E4LW2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Octyltrimethoxysilane interact with surfaces to impart hydrophobicity?

A: N-Octyltrimethoxysilane molecules contain hydrolyzable methoxy groups that react with hydroxyl groups (O-H) present on various surfaces like silica, glass, and metal oxides. This reaction forms strong covalent Si-O-Si bonds, anchoring the silane molecule to the surface. [, , ] The non-polar octyl chain of the silane molecule points outwards, creating a hydrophobic layer that repels water. [, , ]

Q2: What are the advantages of using N-Octyltrimethoxysilane for surface modification over other methods?

A: Compared to physical coating methods, N-Octyltrimethoxysilane offers several advantages: * Durability: Covalent bonding ensures long-lasting hydrophobicity even after exposure to harsh conditions like washing and abrasion. [, ] * Controllability: Precise control over surface wettability can be achieved by adjusting the silane concentration and reaction conditions. [, ] * Versatility: Applicable to diverse materials including glass, silica, metal oxides, and even natural fibers like cotton. [, , ]

Q3: What is the role of N-Octyltrimethoxysilane in enhancing the performance of lithium-ion batteries?

A: N-Octyltrimethoxysilane can be applied as a coating layer on Li[Ni0.6Co0.2Mn0.2]O2 cathodes to enhance their electrochemical properties. [, ] This coating acts as a protective barrier, reducing unwanted side reactions between the electrode and electrolyte, thus improving battery stability and cycle life.

Q4: Can N-Octyltrimethoxysilane be used in oil-water separation applications?

A: Yes. When combined with magnetic particles like Fe3O4@ZnO and incorporated into a cellulose nanofiber aerogel, N-Octyltrimethoxysilane contributes to the creation of a superhydrophobic and magnetic material. [] This material demonstrates high efficiency in separating oil from water, showcasing its potential in environmental remediation.

Q5: What is the molecular formula and molecular weight of N-Octyltrimethoxysilane?

A5: The molecular formula of N-Octyltrimethoxysilane is C11H26O3Si, and its molecular weight is 234.41 g/mol.

Q6: How can spectroscopic techniques confirm the successful modification of a surface with N-Octyltrimethoxysilane?

A: Several spectroscopic techniques are used:* FTIR: The appearance of characteristic peaks corresponding to C-H vibrations from the octyl chain (around 2900-2800 cm-1) confirms the presence of N-Octyltrimethoxysilane on the modified surface. [, , ]* XPS: XPS analysis can be used to detect the presence of silicon (Si) from the silane molecule on the modified surface, providing information about the grafting efficiency. [, ]

Q7: How does the length of the alkyl chain in alkyltrimethoxysilanes affect the properties of the modified surface?

A: As the alkyl chain length increases, the hydrophobicity of the modified surface generally increases. This trend is observed when comparing N-Octyltrimethoxysilane with other alkyltrimethoxysilanes like methyltrimethoxysilane and propyltrimethoxysilane. [, , ] Longer alkyl chains lead to greater surface energy reduction and enhanced water repellency. [, ]

Q8: How stable are N-Octyltrimethoxysilane-modified surfaces under UV irradiation?

A: While N-Octyltrimethoxysilane modification enhances hydrophobicity, UV exposure can degrade the silane layer over time. [] Research focuses on improving the UV resistance of such coatings, often by incorporating UV stabilizers or utilizing different silane precursors with enhanced UV stability. [, , ]

Q9: Does N-Octyltrimethoxysilane play a direct role in catalysis?

A: While not a catalyst itself, N-Octyltrimethoxysilane can be used to modify catalyst supports like zeolites. [] Hydrophobic modification with N-Octyltrimethoxysilane can enhance catalyst performance in reactions involving immiscible reactants by improving reactant accessibility to active sites. For example, in cyclohexene hydration, N-Octyltrimethoxysilane modification of HZSM-5 zeolite led to a significant increase in cyclohexene conversion. []

Q10: How is computational chemistry employed in research related to N-Octyltrimethoxysilane?

A: Computational tools like molecular dynamics simulations help understand the interaction of N-Octyltrimethoxysilane with different surfaces at the molecular level. [, ] These simulations provide insights into the self-assembly process of the silane molecules on the surface, the structure of the formed monolayer, and its influence on surface properties. [] Such information assists in optimizing the silanization process for desired outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-methoxyphenyl)methanone](/img/structure/B1346533.png)

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1346535.png)

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone](/img/structure/B1346536.png)

![7H-Benzo[c]carbazole](/img/structure/B1346553.png)